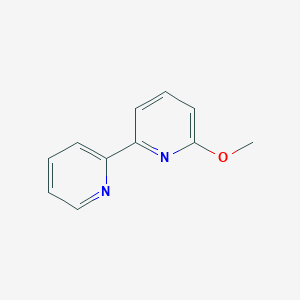

6-Methoxy-2,2'-bipyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-6-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-11-7-4-6-10(13-11)9-5-2-3-8-12-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJZKPCXIIAKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Methoxy 2,2 Bipyridine

Precursor Synthesis Strategies

The construction of the 6-methoxy-2,2'-bipyridine framework can be achieved through several distinct synthetic pathways, each offering unique advantages in terms of precursor availability, scalability, and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for constructing C(sp²)–C(sp²) bonds, making it a highly attractive route for synthesizing bipyridine structures. mdpi.com This palladium-catalyzed reaction typically involves the coupling of a pyridylboronic acid or its ester with a halopyridine in the presence of a base. nih.gov For the synthesis of this compound, this can be envisioned through two primary disconnections: the coupling of a 2-halopyridine with a 6-methoxypyridin-2-yl boronic acid derivative, or the reaction of a 2-bromo-6-methoxypyridine (B1266871) with a 2-pyridylboronic acid.

The success of these couplings relies heavily on the choice of catalyst, ligand, and base. Palladium complexes, often with phosphine (B1218219) ligands, are widely used. nih.gov While 2-pyridylboronic acids are known for their instability, their pinacol (B44631) esters offer a more stable alternative. mdpi.com The reaction conditions are generally mild, accommodating a wide range of functional groups, which is a significant advantage of this method. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Bipyridine Synthesis

| Component | Example | Role |

|---|---|---|

| Catalyst | Palladium(II) hydroxide (B78521) (Pd(OH)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) |

| Base | Potassium carbonate (K₂CO₃), Potassium phosphate (B84403) (K₃PO₄) | Activates the boronic acid/ester for transmetalation |

| Solvent | Toluene, Aqueous Dimethoxyethane (DME), Ethanol | Provides the reaction medium |

| Boron Source | Arylboronic acid, Arylboronic acid pinacol ester | Organoboron coupling partner |

| Halide Source | Aryl bromide, Aryl chloride, Aryl iodide | Organohalide coupling partner |

This table presents generalized components used in Suzuki-Miyaura reactions for biaryl synthesis, which are applicable to the synthesis of this compound. nih.govscispace.com

Nucleophilic aromatic substitution (SNAr) provides a powerful and direct method for introducing nucleophiles onto aromatic rings, particularly those that are electron-deficient. acs.org A modern variation of this approach utilizes trimethylammonium salts as highly effective leaving groups. nih.gov The cationic nature of the trimethylammonium group strongly activates the pyridine (B92270) ring towards nucleophilic attack, allowing reactions to proceed under mild conditions. acs.orgnih.gov

The synthesis of this compound has been demonstrated with high efficiency using this method. The reaction of 6-trimethylammonium 2,2'-bipyridine (B1663995) tetrafluoroborate (B81430) with a methanolic solution of sodium methoxide (B1231860) in tetrahydrofuran (B95107) (THF) at room temperature yields the desired product. chemrxiv.org This process is notable for its mild conditions, high yield, and scalability. acs.orgchemrxiv.org The charged nature of the starting material also simplifies purification, as it is easily separated from the neutral product. acs.orgnih.gov

Table 2: Synthesis of this compound via SNAr of a Trimethylammonium Precursor acs.orgchemrxiv.org

| Scale | Precursor | Nucleophile | Conditions | Yield |

|---|---|---|---|---|

| 0.25 mmol | 6-trimethylammonium 2,2'-bipyridine tetrafluoroborate | Sodium methoxide (1M in MeOH) | THF, Room Temp. | 93% |

This methodology has been extended to include other nucleophiles, demonstrating its versatility for creating a diverse range of functionalized bipyridines from a common trimethylammonium precursor. acs.orgnih.gov

Cyclocondensation reactions offer a flexible approach to building the bipyridine core from acyclic precursors, allowing for the introduction of various substituents. beilstein-journals.org A versatile route begins with 1,3-diketones, which are converted into β-ketoenamides through N-acylation with a 2-pyridinecarboxylic acid derivative. beilstein-journals.orgnih.gov These β-ketoenamide intermediates then undergo a cyclocondensation reaction, often promoted by agents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to form a 4-hydroxypyridine (B47283) ring fused to the initial pyridine moiety. beilstein-journals.orgbeilstein-journals.org

To obtain the target this compound, a subsequent O-alkylation step is required. Following the cyclocondensation, the resulting hydroxypyridine derivative can be treated with an alkylating agent, such as methyl iodide, to install the methoxy (B1213986) group. beilstein-journals.orgnih.gov This multi-step sequence provides a modular strategy for accessing unsymmetrically substituted bipyridines that may be difficult to obtain through other methods. beilstein-journals.org

Regioselective Functionalization Techniques

Regioselectivity is a critical aspect of bipyridine chemistry, as the position of substituents dictates the ligand's coordination properties. The synthetic methods described above are inherently regioselective. For instance, the SNAr approach precisely installs the methoxy group at the position vacated by the trimethylammonium leaving group. acs.org Similarly, Suzuki-Miyaura coupling provides regiochemical control based on the initial placement of the halogen and boron functionalities on the precursor rings. nih.gov

Beyond the initial synthesis, regioselective functionalization can also be achieved on the pre-formed this compound molecule. One of the most powerful techniques for this is directed C-H bond activation, where the coordinating nitrogen atoms of the bipyridine scaffold guide a metal catalyst to activate a specific C-H bond, enabling the introduction of new functional groups at a defined position. researchgate.net

Reactivity and Derivatization

The this compound ligand is not merely a static scaffold but possesses reactive sites that can be exploited for further derivatization. The interplay between the bipyridine nitrogens and the methoxy substituent gives rise to unique reactivity patterns, particularly in the context of metal-mediated C-H bond activation.

Studies on the closely related 6,6'-dimethoxy-2,2'-bipyridine have revealed its capacity to undergo selective intramolecular C-H bond activation upon reaction with transition metal precursors like gold(III), palladium(II), and platinum(II). researchgate.net This reactivity is directly applicable to understanding the potential transformations of this compound. Two distinct regioselective activation pathways have been identified:

Aromatic C(3)−H Activation: Reaction with gold(III) acetate (B1210297) leads to the activation of the C(3)−H bond of one pyridine ring. This results in the formation of a "rollover" cyclometalated complex, where the ligand coordinates to the metal center through one nitrogen and the C(3) carbon. researchgate.net

Aliphatic C(sp³)–H Activation: In contrast, reactions with certain palladium(II) and platinum(II) precursors can activate a C-H bond of one of the methoxy substituents. This process also forms a cyclometalated species, but with the ligand coordinating as an N,N,C-donor by binding through both nitrogens and the methylene (B1212753) carbon of the deprotonated methoxy group. researchgate.net

The specific product formed is highly dependent on the metal precursor, solvent, temperature, and reaction time, allowing for selective derivatization at either the aromatic core or the methoxy substituent. researchgate.net

Table 3: Regioselective C-H Activation Pathways for Methoxy-Substituted Bipyridines researchgate.net

| Metal Precursor | Activated Bond | Product Type |

|---|---|---|

| Gold(III) acetate | Aromatic C(3)-H | N,C "Rollover" Cyclometalated Complex |

This table summarizes findings from studies on 6,6'-dimethoxy-2,2'-bipyridine, which illustrate the potential C-H activation reactivity of the this compound system.

Oxidative Addition and Reductive Elimination Sequences

Oxidative addition and reductive elimination are crucial steps in many catalytic cycles. The electronic nature of the ligands bound to the metal center plays a pivotal role in the kinetics and thermodynamics of these processes. In the case of this compound, the electron-donating nature of the methoxy group has been noted to influence these reactions.

The methoxy group at the 6-position increases the electron density on the bipyridine ligand system. This enhanced electron-donating ability, in turn, stabilizes the metal center. For platinum(II) complexes, this stabilization has been observed to reduce the rates of oxidative addition. nih.gov This effect can be attributed to the increased electron density at the metal center, which disfavors the formal oxidation that occurs during oxidative addition.

While specific kinetic data for oxidative addition to metal complexes of this compound are not extensively documented in comparative tables, the general principles of ligand effects on nickel-polypyridine complexes provide a useful framework for understanding its likely behavior. For instance, studies on dialkylnickel(II) complexes with various polypyridine ligands have shown that the ligand structure is critical in determining the barrier to reductive elimination. nih.gov For example, the barrier to reductive elimination from (2,2'-bipyridine)NiEt₂ was determined to be significantly high. acs.org The introduction of sterically encumbering groups on the bipyridine framework can dramatically lower this barrier. nih.govacs.org Although the 6-methoxy group is not exceptionally bulky, its electronic contribution is a key factor.

The stability and reactivity of nickel complexes in different oxidation states are also influenced by the bipyridine substituents. For example, bulky substituents at the 6,6'-positions of a bipyridine ligand have been shown to stabilize Ni(I) species and lead to cleaner reduction from Ni(II) precursors. nih.gov This suggests that the 6-methoxy substituent could similarly influence the stability of intermediate oxidation states in catalytic cycles involving oxidative addition and reductive elimination.

Below is a data table summarizing the influence of ligand electronics on oxidative addition and reductive elimination, drawing from general principles applicable to substituted bipyridines.

| Ligand Substituent Effect | Impact on Oxidative Addition | Impact on Reductive Elimination | Rationale |

| Electron-Donating Groups (e.g., -OCH₃) | Tends to decrease the rate | Tends to hinder the process | Stabilizes the lower oxidation state of the metal, making oxidation less favorable. Increases electron density on the metal, which can strengthen the metal-ligand bonds that need to be broken. |

| Electron-Withdrawing Groups (e.g., -CF₃) | Tends to increase the rate | Tends to facilitate the process | Destabilizes the lower oxidation state of the metal, making oxidation more favorable. Decreases electron density on the metal, which can weaken the metal-ligand bonds. |

| Steric Hindrance | Can hinder the approach of the substrate | Can be facilitated by relieving steric strain | The steric bulk can block the coordination site for the incoming substrate. The formation of a new bond can release steric congestion around the metal center. |

Protonation Reactions and their Influence on Reactivity

The basicity of the nitrogen atoms in the bipyridine ring can be modulated by substituents, which in turn affects the ligand's behavior in acidic media and its ability to participate in proton-coupled electron transfer (PCET) processes. The methoxy group in this compound is an electron-donating group, which is expected to increase the basicity of the pyridine nitrogens compared to the unsubstituted 2,2'-bipyridine.

However, in the context of certain catalytic systems, methoxy-substituted bipyridines have been utilized as non-deprotonatable control ligands in studies of PCET involving hydroxy-substituted analogues. nih.gov This implies that under the specific experimental conditions, the methoxy group does not undergo protonation or deprotonation in a manner that significantly influences the studied reactions, in contrast to the readily deprotonatable hydroxyl group.

The protonation state of bipyridine ligands can have a profound impact on the electronic properties and reactivity of their metal complexes. For example, in ruthenium complexes of 4,4'-dihydroxy-2,2'-bipyridine, deprotonation leads to significant changes in the UV-visible absorption spectrum and the redox properties of the complex. acs.org The deprotonated ligand mixes heavily with the metal d-orbitals, creating new electronic transitions. acs.org While this compound itself is not deprotonatable at the methoxy group, the basicity of its nitrogen atoms will determine its behavior in the presence of protons.

A comparative overview of the expected influence of different substituents on the pKa of the bipyridine ligand is presented in the table below.

| Substituent at 6-position | Electronic Effect | Expected Influence on pKa |

| -H | Neutral | Baseline |

| -OCH₃ | Electron-donating (by resonance) | Increase (more basic) |

| -CH₃ | Electron-donating (by induction) | Slight increase |

| -CF₃ | Electron-withdrawing | Decrease (less basic) |

Comparative Synthesis and Activation Studies with Related Bipyridine Analogues

The synthesis of substituted bipyridines often involves cross-coupling reactions, with the choice of catalyst and reaction conditions being crucial for achieving good yields. Comparative studies on the synthesis of various bipyridine adducts have explored the efficacy of different palladium-based catalysts and the effects of various substituents on the pyridine rings. elsevierpure.com These studies provide a basis for understanding the synthetic accessibility of ligands like this compound.

Once synthesized and complexed to a metal center, the nature of the substituent on the bipyridine ligand directly impacts the catalytic activity of the resulting complex. In a comparative study of platinum(II) complexes in rollover cyclometalation, the complex bearing this compound exhibited lower reactivity compared to its ethyl-substituted analogue. nih.gov This difference in reactivity can be attributed to both electronic and steric effects. The electron-donating methoxy group stabilizes the platinum(II) center, making the C-H activation step of cyclometalation more difficult.

The following table provides a comparative summary of the influence of different 6-substituents on the properties and reactivity of bipyridine metal complexes, based on reported trends.

| 6-Substituted Bipyridine Ligand | Key Substituent Effect(s) | Impact on Catalytic Activity (Example) |

| 6-Ethyl-2,2'-bipyridine | Inductive electron donation, moderate steric bulk | Higher reactivity in Pt(II) rollover cyclometalation compared to the 6-methoxy analogue. nih.gov |

| This compound | Mesomeric electron donation | Lower reactivity in Pt(II) rollover cyclometalation due to electronic stabilization of the metal center. nih.gov |

| 6,6'-Dimethyl-2,2'-bipyridine | Inductive electron donation, increased steric bulk | Can lead to lower turnover frequencies in some Ni-catalyzed cross-coupling reactions compared to mono-substituted analogues. nih.gov |

| 6-(1H-pyrazol-1-yl)-2,2'-bipyridine | Potential for tridentate coordination, altered electronic profile | Used in the synthesis of novel organometallic ruthenium complexes with potential photosensitizing applications. elsevierpure.com |

Coordination Chemistry of 6 Methoxy 2,2 Bipyridine Complexes

Complexation with Transition Metal Ions

Platinum(II) Complexes and Cyclometalation

The coordination of 6-Methoxy-2,2'-bipyridine (bpy6OMe) with Platinum(II) has been a subject of significant research, particularly focusing on the phenomenon of "rollover" cyclometalation. This process involves the activation of a C-H bond on the bipyridine ligand, leading to the formation of a stable organometallic complex with a direct Platinum-Carbon bond.

The reaction of electron-rich Pt(II) precursors, such as cis-[Pt(Me)2(DMSO)2], with bpy6OMe can lead to the formation of the mononuclear N',C(3) cyclometalated complex, [Pt(bpy6OMe-H)(Me)(DMSO)]. nih.gov This reaction proceeds via an oxidative addition of the C(3)-H bond to the metal center, followed by the reductive elimination of methane (B114726). umn.edu The methoxy (B1213986) substituent's electronic properties are noted to deeply influence the reactivity of these cyclometalated complexes. umn.edu

A key characteristic of these rollover complexes is the reversibility of the cyclometalation process. umn.edu Protonation of the complex can induce a "retro-rollover" reaction. For instance, the reaction of [Pt(bpy6OMe-H)(PPh3)Me)] with a strong acid results in the formation of the cationic adduct [Pt(bpy6OMe)(PPh3)Me)]+, where the Pt-C bond is cleaved and the bipyridine ligand returns to its standard N,N'-coordination mode. umn.edu Interestingly, this reaction yields a specific isomer, which, despite expected steric hindrance, was shown by Density-Functional theory (DFT) calculations to be the most stable. umn.edu

The organometallic behavior of 6-substituted 2,2'-bipyridines can be complex, as several C-H bonds are available for activation. umn.edu There is a competition between the activation of the C(3)-H bond of the pyridine (B92270) ring and C-H bonds within the substituent itself. umn.edu

Table 1: Selected Platinum(II) Complexes of this compound and its Analogs

| Complex Formula | Coordination Mode | Key Research Finding |

|---|---|---|

[Pt(bpy6OMe-H)(Me)(DMSO)] |

N',C(3) Cyclometalated | Formed via "rollover" cyclometalation with methane elimination. nih.gov |

[Pt(bpy6OMe-H)(PPh3)Me)] |

N',C(3) Cyclometalated | Undergoes a retro-rollover reaction upon protonation. umn.edu |

[Pt(bpy6OMe)(PPh3)Me)]+ |

N,N'-Chelation | Product of the retro-rollover reaction; exists as a stable isomer. umn.edu |

[Pt(bipy2OMe-H)X]2 (bipy2OMe = 6,6'-dimethoxy-2,2'-bipyridine) |

C(sp2)-H Cyclometalated | Formed from reactions of 6,6'-dimethoxy-2,2'-bipyridine with Pt(II) salts. oup.com |

Palladium(II) Complexes

While specific studies on Palladium(II) complexes with this compound are limited, research on the closely related ligand 6,6'-dimethoxy-2,2'-bipyridine (bipy2OMe) provides significant insight into the expected coordination behavior. Reactions of bipy2OMe with Palladium(II) salts, such as chlorides or acetates, can yield either simple neutral adducts like [Pd(bipy2OMe)Cl2] or cyclometalated derivatives. oup.com

The formation of cyclometalated complexes arises from the activation of either C(sp³)–H bonds of the methoxy group or C(sp²)–H bonds of the pyridine ring, depending on the reaction conditions. oup.com For example, the complex [Pd(bipy2OMe-H)(OAc)]2 has been synthesized and its crystal structure determined, confirming C(sp²)–H bond activation. oup.com The choice of metal precursor and solvent plays a crucial role in directing the reaction towards simple coordination or cyclometalation. oup.com

General studies on Pd(II) complexes with substituted pyridine ligands have shown that substituent effects can influence NMR data and catalytic activity. researchgate.net The basicity of the ligand is one of several factors that can impact the properties of the resulting complexes. researchgate.net Although not emissive at room temperature, some cyclometalated Palladium(II) complexes of substituted bipyridines exhibit intense luminescence at 77 K. niscpr.res.in

Table 2: Representative Palladium(II) Complexes with Methoxy-Substituted Bipyridines

| Complex Formula | Ligand | Coordination Type | Key Feature |

|---|---|---|---|

[Pd(bipy2OMe)Cl2] |

6,6'-dimethoxy-2,2'-bipyridine | N,N'-Adduct | Neutral coordination complex. oup.com |

[Pd(bipy2OMe-H)(OAc)]2 |

6,6'-dimethoxy-2,2'-bipyridine | Cyclometalated (C-H activation) | Dimeric structure confirmed by X-ray crystallography. oup.com |

[Pd(L)Cl] (L = 4-(aryl)-6-phenyl-2,2'-bipyridine) |

6-phenyl-2,2'-bipyridine derivative | Cyclometalated | Non-emissive at 298 K, but luminescent at 77 K. niscpr.res.in |

Gold(III) Complexes

Gold(III) ions, with a d⁸ electron configuration, typically form square planar complexes, a geometry that is readily adopted with bidentate ligands like 2,2'-bipyridine (B1663995) and its derivatives. rsc.org The coordination of such ligands provides significant stabilization to the Gold(III) center, which can otherwise be prone to reduction. rsc.orgrsc.org

While direct studies on this compound with Gold(III) are not extensively documented, research on related substituted bipyridines illustrates the potential coordination modes. The reaction of 6,6'-dimethoxy-2,2'-bipyridine (bipy2OMe) with Gold(III) salts showcases a dependency on the precursor. Using Na[AuCl4] results in the formation of a simple trichloride (B1173362) adduct, [Au(bipy2OMe)Cl3]. In contrast, reacting bipy2OMe with Au(OAc)3 leads to the activation of a C(3)-H bond on a pyridine ring, forming the cycloaurated complex [Au(bipy2OMe-H)(OAc)2].

Direct C-H bond activation by Gold(III) can be challenging, often necessitating strategies like using mercury(II) intermediates for transmetalation or microwave irradiation. unl.pt However, direct auration has been achieved with certain bipyridine derivatives. For example, a 6-(thienyl)-2,2'-bipyridine was successfully metalated to give a dichlorogold(III) product after initial N-coordination. unl.pt This suggests that this compound likely forms stable square planar adducts with Gold(III) and possesses the potential for cyclometalation under appropriate conditions.

Table 3: Examples of Gold(III) Complexes with Substituted Bipyridines

| Complex Formula | Ligand | Coordination Type | Precursor/Method |

|---|---|---|---|

[Au(bipy2OMe)Cl3] |

6,6'-dimethoxy-2,2'-bipyridine | N,N'-Adduct | Na[AuCl4] |

[Au(bipy2OMe-H)(OAc)2] |

6,6'-dimethoxy-2,2'-bipyridine | Cycloaurated | Au(OAc)3 |

[Au(bipy(c)-H)(OH)][PF6] |

6-(1,1-dimethylbenzyl)-2,2'-bipyridine | Cyclometalated | Not specified rsc.org |

Copper(I) Complexes

Copper(I) complexes featuring bipyridine ligands are of significant interest due to their unique photophysical properties, which are rooted in their charge-transfer (CT) excited states. While specific research on this compound is sparse, studies on the isomeric 4,4'-dimethoxy-2,2'-bipyridine (B102126) (MeObpy) ligand offer valuable comparative insights.

The synthesis of [Cu(MeObpy)(dppp)]PF6 (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane) has been reported, involving the reaction of [Cu(MeCN)4]PF6 with the diimine and diphosphine ligands. oup.com X-ray crystallographic analysis of this complex reveals a mononuclear Copper(I) center with a slightly distorted tetrahedral geometry. oup.com

The introduction of methoxy groups onto the bipyridine framework has a discernible effect on the complex's properties. In the case of [Cu(MeObpy)(dppp)]PF6, the methoxy groups at the 4- and 4'-positions were found to induce a blue shift in the absorption maximum compared to the unsubstituted bipyridine analogue. oup.com This demonstrates that substituents can be used to fine-tune the photophysical properties of these Copper(I) complexes. oup.com The solid-state materials of these compounds exhibit luminescence at moderate intensities. oup.com

Table 4: Properties of a Copper(I) Complex with a Methoxy-Substituted Bipyridine Isomer

| Complex Formula | Ligand | Geometry | Key Photophysical Property |

|---|---|---|---|

[Cu(MeObpy)(dppp)]PF6 |

4,4'-dimethoxy-2,2'-bipyridine | Distorted Tetrahedral | Methoxy groups induce a blue shift in the absorption maximum. oup.com |

[Cu(bpy)(dppp)]PF6 |

2,2'-bipyridine | Distorted Tetrahedral | Serves as an unsubstituted reference for photophysical comparison. oup.com |

Nickel(II) Complexes

Nickel(II) readily forms complexes with 2,2'-bipyridine and its derivatives. The resulting coordination geometry is often dependent on the other ligands present in the coordination sphere. While there is a lack of detailed studies on simple binary complexes of Ni(II) with this compound, existing research on mixed-ligand systems provides insight into its coordinating ability.

The structure of (2,2'-Bipyridine)(2-formyl-6-methoxy-phenolato)nickel(II) perchlorate (B79767) has been determined, revealing a Ni(II) atom in a slightly distorted square-planar coordination. nih.gov In this complex, the nickel center is bound to two nitrogen atoms from the 2,2'-bipyridine ligand and two oxygen atoms from the deprotonated 2-formyl-6-methoxy-phenolate ligand. nih.gov The bipyridine ligand is nearly coplanar with the Ni(II) square plane. nih.gov

In other mixed-ligand systems, such as those involving 1,1-dithiolate ligands, Nickel(II) complexes containing 2,2'-bipyridine have been shown to adopt octahedral geometries. niscpr.res.in The synthesis of these complexes typically involves the reaction of a Nickel(II) salt with 2,2'-bipyridine and the other desired ligand in various stoichiometric ratios. niscpr.res.in These findings suggest that this compound can act as a robust bidentate N,N'-donor ligand, capable of supporting various coordination geometries around a Nickel(II) center, including square-planar and octahedral, depending on the steric and electronic requirements of the co-ligands.

Table 5: Examples of Nickel(II) Complexes Containing Bipyridine Ligands

| Complex Formula | Bipyridine Ligand | Co-ligand | Ni(II) Coordination Geometry |

|---|---|---|---|

[Ni(C8H7O3)(C10H8N2)]ClO4 |

2,2'-bipyridine | 2-formyl-6-methoxy-phenolate | Slightly distorted square-planar nih.gov |

Ni(bipy)2(CED) |

2,2'-bipyridine | 1-cyano-1-carboethoxyethylene-2,2-dithiolate | Octahedral niscpr.res.in |

Ni(bipy)3(CED) |

2,2'-bipyridine | 1-cyano-1-carboethoxyethylene-2,2-dithiolate | Octahedral niscpr.res.in |

Ruthenium(II) Complexes

Ruthenium(II) polypyridyl complexes are among the most extensively studied classes of coordination compounds due to their rich photophysical and electrochemical properties. The introduction of substituents onto the bipyridine ligands is a key strategy for tuning these characteristics.

While extensive data on the 6-methoxy isomer is not available, research on the related complex [Ru(bpy)2(4bpyOMe)]2+ (where bpy = 2,2'-bipyridine and 4bpyOMe = 4-methoxy-2,2'-bipyridine) provides valuable insights. umn.edu This complex and its analogues have been studied to understand the effects of ligand substitution on their properties. umn.edu It was found that methoxy-substitution provides similar electron-donating properties to a hydroxy-substitution, making it a useful control for studying electron transfer processes. umn.edu

The electronic properties of the ligand directly impact the redox potential of the metal center. For example, the Ru(III)/Ru(II) reduction potential of [Ru(bpy)2(4bpyOH)]2+ is 0.97 V (vs. Ag/AgCl), while the addition of a methoxy group in [Ru(bpy)2(44'bpy(OH)(OMe))]2+ lowers this potential to 0.92 V, demonstrating the additive electronic effects of the substituents. umn.edu Ruthenium(II) complexes with substituted bipyridines typically exhibit strong emission from the triplet metal-to-ligand charge-transfer (³MLCT) excited state. ias.ac.incmu.edu The position of substituents can significantly influence the photophysical and electrochemical properties of the complexes. cmu.edu

Table 6: Properties of Ruthenium(II) Complexes with Methoxy-Substituted Bipyridine Analogs

| Complex Formula | Methoxy-Bipyridine Ligand | Key Property Investigated | Finding |

|---|---|---|---|

[Ru(bpy)2(4bpyOMe)]2+ |

4-methoxy-2,2'-bipyridine | Electronic properties | Methoxy group acts as an electron-donating substituent. umn.edu |

[Ru(bpy)2(44'bpy(OH)(OMe))]2+ |

4-hydroxy-4'-methoxy-2,2'-bipyridine | Redox potential | The Ru(III)/Ru(II) potential is lowered compared to the singly substituted hydroxy analog. umn.edu |

[Ru(dmdcbp)2(L-H)]+ (dmdcbp = 4,4'-dimethoxycarbonyl-2,2'-bipyridine) |

4,4'-dimethoxycarbonyl-2,2'-bipyridine | Luminescence | Exhibits luminescence in the near-IR region (800–950 nm). mdpi.com |

Tungsten(VI) Cyanido Complexes

While research into heteroleptic tungsten(IV) cyanido complexes of the type [W(CN)6(L)]2- (where L is a bidentate N,N-donor ligand) has been an area of ongoing investigation, specific studies detailing the use of this compound are not extensively documented in the reviewed literature. nih.gov However, the behavior of related bipyridine ligands provides a framework for understanding the potential properties of such a complex. For instance, complexes with 2,2'-bipyridine (bpy) and its dimethyl-substituted derivatives have been synthesized and characterized. nih.gov These complexes are typically formed through the thermal decomposition of octacyanotungstate(IV) precursors in the presence of the respective bipyridine ligand. nih.gov

The primary photolysis of the tungsten(V) complex [W(CN)6(bpy)]- results in the reduction of W(V) to W(IV) while preserving the anion's structure. uj.edu.pl Prolonged photolysis can lead to the release of the bipyridine ligand and the formation of heptacoordinated tungsten(IV) species like [W(CN)5(OH)2]3− and [W(CN)5(OH)(H2O)]2−, which have been isolated and structurally characterized. uj.edu.pl It is plausible that a Tungsten(VI) cyanido complex featuring this compound would exhibit analogous photochemical reactivity, influenced by the electronic properties of the methoxy group.

Coordination Modes and Stereoelectronic Influences of the Methoxy Substituent

The methoxy group at the 6-position of the 2,2'-bipyridine framework exerts significant stereoelectronic influence, guiding the ligand towards several distinct coordination modes.

In its most straightforward coordination mode, this compound acts as a classical bidentate ligand, chelating to a metal center through its two nitrogen atoms. nih.gov This (N,N') chelation is fundamental to the formation of numerous stable complexes with a wide array of metal ions. wikipedia.org The introduction of substituents onto the bipyridine framework is a key strategy for tuning the steric and electronic properties of the resulting complexes. The electron-donating nature of the methoxy group increases the electron density on the bipyridine system, which in turn enhances the ligand's ability to donate electrons to a metal center.

A more complex and highly studied coordination behavior of this compound involves "rollover" cyclometalation. mdpi.commdpi.com This process is a regioselective C-H bond activation that occurs at the C(3) position of the pyridine ring not bearing the methoxy group. mdpi.comresearchgate.net In this mode, one of the pyridine rings effectively "rolls over," allowing the metal to bond directly to the C(3) carbon while one of the nitrogen atoms detaches from the metal center. acs.org This results in an N,C-bidentate coordination. mdpi.com

Studies on Platinum(II) complexes have shown that the reaction of cis-[Pt(Me)2(DMSO)2] with this compound can lead to the formation of mononuclear rollover cyclometalates. mdpi.comacs.org The methoxy substituent has a non-trivial influence on this process due to its opposing inductive and mesomeric effects, which impacts both the activation pathway and the properties of the resulting rollover complexes. mdpi.com The rollover process is often reversible through protonation, which can lead to a "retro-rollover" reaction, reforming the classical (N,N') chelated complex. mdpi.comresearchgate.net

Under more forcing conditions, this compound can undergo C-H activation within the methoxy group itself to form a classical terdentate (N,N,C) cyclometalated complex. mdpi.com This pathway is in competition with the rollover C(3)-H activation. The formation of a five- or six-membered ring through cyclometalation of the substituent is a key factor in this process. mdpi.com This demonstrates the ligand's versatility, where the reaction conditions can be tuned to select for different C-H activation sites. mdpi.com

Ligand Design Principles: Steric and Electronic Effects of Methoxy Group on Coordination

The design of metal complexes with tailored properties relies heavily on understanding the steric and electronic effects of the ligand substituents. The methoxy group in this compound provides a clear example of these principles in action.

Electronic Effects: The methoxy group is electron-donating through resonance, which increases the electron density on the bipyridine ligand system. This enhanced electron-donating ability can stabilize the metal center in the resulting complex. In the context of rollover cyclometalation of Pt(II) complexes, the electronic properties of this compound have been compared to those of 6-ethyl-2,2'-bipyridine. Although both ligands have similar steric hindrance, their different electronic properties lead to very different reactivity profiles for their respective complexes. mdpi.com The electron-donating nature of the methoxy group can stabilize the metal center, potentially reducing rates of oxidative addition.

Steric Effects: The methoxy group at the 6-position introduces steric bulk near one of the coordinating nitrogen atoms. This steric hindrance can influence the geometry of the resulting complex and may destabilize the classical (N,N') adduct, thereby favoring alternative coordination modes like rollover cyclometalation. mdpi.com For instance, in Pt(II) complexes, the steric clash can facilitate the C-H activation at the remote C(3) position. mdpi.com However, excessive steric bulk can also hinder ligand flexibility, which might impact catalytic turnover rates.

| Property | Effect of Methoxy Group | Consequence in Coordination |

| Electronic | Electron-donating (resonance) | Increases electron density on the bipyridine rings, enhances ligand's σ-donating ability, stabilizes the metal center. |

| Steric | Introduces bulk near one N-donor | Can destabilize simple N,N' adducts, promotes alternative coordination like rollover cyclometalation. mdpi.commdpi.com |

Stability and Reactivity Profiles of Metal-6-Methoxy-2,2'-bipyridine Systems

The stability and reactivity of metal complexes containing this compound are intrinsically linked to the coordination mode of the ligand and the nature of the metal center.

The reactivity of Pt(II) rollover complexes with this compound differs significantly from those with the 6-ethyl analogue due to their distinct electronic properties. mdpi.com For example, the rollover complexes of this compound exhibit unique behavior in protonation reactions. The reaction of [Pt(bpy6OMe-H)(PPh3)Me)] with an acid results in a retro-rollover reaction, yielding the cationic adduct [Pt(bpy6OMe)(PPh3)Me)]+. mdpi.com This highlights the reversible nature of the rollover cyclometalation process. mdpi.comresearchgate.net

The stability of bipyridine complexes can vary significantly with the metal ion. For example, Fe(II)-bipyridine complexes have been noted to decompose at around 475°C, while some Pt(II) complexes show higher thermal stability. The incorporation of metal-bipyridine complexes into DNA backbones has been shown to affect the thermal stability of the DNA duplex, with the magnitude of stabilization being dependent on the specific metal ion. nih.gov While this study did not use the 6-methoxy derivative, it illustrates a general principle of how metal-bipyridine units can influence the stability of larger systems.

The reactivity of these complexes is also a subject of interest in catalysis. The uncoordinated nitrogen atom in rollover complexes presents a nucleophilic center that can participate in further reactions, such as coordination to a second metal center or protonation, opening up avenues for applications in catalysis, particularly in hydrogen transfer reactions. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Characterization of 6 Methoxy 2,2 Bipyridine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 6-Methoxy-2,2'-bipyridine and its complexes in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's connectivity and conformation can be obtained.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides valuable information about the arrangement of protons in the molecule. The spectrum is characterized by a series of signals corresponding to the protons of the two pyridine (B92270) rings and the methoxy (B1213986) group.

The protons on the pyridine rings typically appear in the aromatic region of the spectrum. Due to the asymmetry introduced by the methoxy group, each proton on the substituted ring is chemically distinct, leading to a more complex splitting pattern compared to unsubstituted 2,2'-bipyridine (B1663995). The protons on the unsubstituted ring also exhibit distinct signals. The methoxy group protons typically appear as a sharp singlet in the upfield region of the spectrum.

Upon coordination to a metal center, significant changes in the ¹H NMR spectrum are observed. The chemical shifts of the pyridine ring protons are particularly sensitive to the coordination environment and can provide insights into the nature of the metal-ligand bond.

Table 1: Representative ¹H NMR Chemical Shifts for Methoxy-Substituted Bipyridine Derivatives

| Proton | Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | ~3.9 - 4.1 |

| Pyridine Ring Protons | ~6.8 - 8.6 |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents or a metal center.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbon atoms of the pyridine rings typically resonate in the downfield region of the spectrum. The carbon atom attached to the methoxy group, as well as the other quaternary carbons, can be identified by their characteristic chemical shifts and lack of direct proton attachment. The methoxy carbon appears at a higher field compared to the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Methoxy-Substituted Pyridine Ring

| Carbon | Chemical Shift (δ, ppm) |

| C-OCH₃ | ~55 |

| Aromatic C-H | ~110 - 150 |

| Aromatic C-N | ~150 - 160 |

| Aromatic C-O | ~160 - 165 |

Note: These are approximate ranges and can be influenced by the specific substitution pattern and solvent.

³¹P NMR Spectroscopic Analysis

³¹P NMR spectroscopy is a highly valuable technique for characterizing complexes of this compound that incorporate phosphorus-containing co-ligands, such as phosphines. The chemical shift of the phosphorus nucleus is extremely sensitive to its electronic environment, providing direct insight into the coordination of the phosphine (B1218219) ligand to the metal center.

The coordination of a phosphine ligand to a metal complex of this compound results in a significant change in the ³¹P chemical shift compared to the free phosphine. This "coordination shift" can be either positive or negative and its magnitude provides information about the nature of the metal-phosphorus bond. Furthermore, the coupling between the phosphorus nucleus and other magnetically active nuclei, such as ¹H or other metals, can provide additional structural information.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY)

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound and its derivatives.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the pyridine rings, allowing for the tracing of the spin systems within each ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. For this compound, NOESY can be used to determine the relative orientation of the two pyridine rings and the conformation of the methoxy group. For instance, NOE cross-peaks between protons on the two different pyridine rings would indicate a close spatial proximity, providing insights into the dihedral angle between the rings.

X-ray Crystallography for Molecular and Crystal Structure Elucidation

In the crystal lattice, molecules can be linked by weak intermolecular interactions such as C—H···N hydrogen bonds and π–π stacking interactions between the pyridine rings. nih.gov

Table 3: Selected Crystallographic Data for a this compound Derivative nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.9967 (3) |

| b (Å) | 7.4039 (2) |

| c (Å) | 17.5795 (4) |

| β (°) | 114.080 (1) |

| Dihedral angle between pyridine rings (°) | 2.35 (5) |

Data from the crystal structure of 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR), FT-Raman)

The FTIR and FT-Raman spectra of this compound are expected to show a series of characteristic bands. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine rings give rise to a set of strong bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy group is expected to produce a strong band in the 1200-1300 cm⁻¹ region for the asymmetric stretch and around 1000-1050 cm⁻¹ for the symmetric stretch.

Upon coordination to a metal ion, shifts in the vibrational frequencies of the pyridine ring modes are observed, which can be used to probe the strength of the metal-ligand interaction.

Table 4: General Vibrational Modes and Expected Frequencies for Methoxy-Substituted Bipyridines

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (methoxy) | 2850 - 3000 |

| C=C and C=N Ring Stretch | 1400 - 1600 |

| Asymmetric C-O-C Stretch (methoxy) | 1200 - 1300 |

| Symmetric C-O-C Stretch (methoxy) | 1000 - 1050 |

| Ring Breathing Modes | 990 - 1050 |

| C-H Out-of-Plane Bending | 700 - 900 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

A comprehensive search for detailed research findings and specific data tables regarding the Ultraviolet-Visible (UV-Vis) absorption spectroscopy of this compound and its metal complexes did not yield specific spectral data, such as absorption maxima (λmax) and molar absorptivity (ε) values.

The electronic absorption spectra of bipyridine complexes are generally characterized by intense π→π* intraligand transitions in the ultraviolet region and, upon coordination with a metal center, by metal-to-ligand charge transfer (MLCT) bands in the visible region. The position and intensity of these MLCT bands are sensitive to the nature of the metal, the solvent, and the specific substituents on the bipyridine ligand. For instance, electron-donating groups like the methoxy group (-OCH₃) are known to influence the electronic properties of the ligand, which in turn affects the energy of the MLCT transitions. However, specific experimental values for this compound were not available in the searched literature.

While general principles of UV-Vis spectroscopy for analogous substituted bipyridine complexes are well-documented, the absence of specific data for this compound and its coordination compounds prevents a detailed analysis and the creation of specific data tables as requested. Further experimental research is required to elucidate the precise UV-Vis absorption characteristics of this compound and its complexes.

Electronic Structure and Theoretical Computational Studies of 6 Methoxy 2,2 Bipyridine Systems

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for investigating the molecular and electronic properties of organic ligands. It offers a balance between computational cost and accuracy, making it suitable for studying systems like 6-Methoxy-2,2'-bipyridine.

Geometry Optimization and Conformational Analysis

The geometry of this compound is defined by the spatial arrangement of its constituent atoms. The key conformational feature of 2,2'-bipyridine (B1663995) and its derivatives is the dihedral angle between the two pyridine (B92270) rings. In the gas phase or in non-coordinating solvents, the most stable conformation is typically transoid, where the nitrogen atoms point in opposite directions. This arrangement minimizes steric repulsion between the hydrogen atoms at the 3 and 3' positions. Upon chelation to a metal ion, the molecule adopts a cisoid conformation, which is higher in energy but necessary for bidentate coordination.

| Parameter | Expected Value/Trend | Influencing Factor |

|---|---|---|

| Inter-ring Dihedral Angle (gas phase) | ~180° (transoid) | Minimization of steric hindrance |

| Inter-ring Dihedral Angle (coordinated) | ~0° (cisoid) | Requirement for bidentate chelation |

| C-N Bond Lengths | Slightly elongated compared to pyridine | Substitution and electronic effects |

| C-O Bond Length | Typical for an aryl methyl ether | - |

| C-O-C Bond Angle | ~118-120° | sp³ hybridization of the methyl carbon and sp² of the ring carbon |

Electronic Properties: HOMO-LUMO Energy Levels and Gaps

The electronic properties of this compound are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule.

The methoxy (B1213986) group is an electron-donating group due to the resonance effect of the oxygen lone pairs with the pyridine π-system. This electron donation is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted 2,2'-bipyridine. The effect on the LUMO is generally less pronounced but may involve a slight destabilization. Consequently, the HOMO-LUMO gap of this compound is predicted to be smaller than that of 2,2'-bipyridine, suggesting higher reactivity. DFT calculations are essential for obtaining quantitative values for these energy levels and the gap.

| Property | Expected Trend Compared to 2,2'-bipyridine | Reason |

|---|---|---|

| HOMO Energy | Higher (less negative) | Electron-donating nature of the methoxy group |

| LUMO Energy | Slightly higher (less negative) | Weaker influence of the methoxy group |

| HOMO-LUMO Gap | Smaller | Dominant effect of HOMO destabilization |

Analysis of Proton Affinities

Proton affinity (PA) is a measure of the basicity of a molecule in the gas phase. For this compound, protonation can occur at either of the two nitrogen atoms. The methoxy group at the 6-position is expected to influence the proton affinity of the adjacent nitrogen atom (N1). The electron-donating nature of the methoxy group increases the electron density on the pyridine ring, including the nitrogen atom, thereby increasing its basicity and proton affinity.

However, the steric bulk of the methoxy group might hinder the approach of a proton, introducing a counteracting effect. DFT calculations can provide reliable predictions of the proton affinities at both nitrogen sites by calculating the energy change upon protonation. Studies on 2-methoxypyridine (B126380) have shown that the methoxy group reduces the basicity of the pyridine nitrogen due to inductive electron-withdrawing effects, which is contrary to what might be expected from resonance effects alone. nih.gov Therefore, a detailed computational analysis is necessary to determine the net effect of the methoxy group on the proton affinity of each nitrogen in this compound.

Investigation of Stereoelectronic Effects and Cone Angle Concepts

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons on the structure and reactivity of a molecule. In this compound, the orientation of the methoxy group relative to the pyridine ring can have significant stereoelectronic consequences. The lone pairs on the oxygen atom can interact with the π-system of the ring, and the steric bulk of the methyl group can influence the conformation and coordination geometry.

The concept of the ligand cone angle, originally developed for phosphine (B1218219) ligands, can be adapted to quantify the steric bulk of bipyridine ligands. The presence of the methoxy group at the 6-position will undoubtedly increase the cone angle of the ligand compared to unsubstituted 2,2'-bipyridine. This increased steric hindrance can affect the coordination number and geometry of the resulting metal complexes. DFT calculations can be used to model the ligand's coordination to a metal center and to calculate a theoretical cone angle, providing a quantitative measure of its steric profile.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for characterizing molecular structures. DFT calculations can accurately predict the vibrational frequencies and normal modes of a molecule, aiding in the interpretation of experimental spectra. For this compound, the calculated vibrational spectrum would exhibit characteristic modes associated with the pyridine rings, the inter-ring C-C bond, and the methoxy group.

Key vibrational modes would include the C-H stretching and bending frequencies of the aromatic rings and the methyl group, the C-N and C-C ring stretching modes, and the C-O stretching and bending modes of the methoxy group. Isotopic substitution studies, which are readily modeled computationally, can further aid in the definitive assignment of vibrational bands. Comparing the calculated frequencies with experimental data can also serve as a validation of the computational method and the optimized geometry.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

TD-DFT is a widely used computational method for studying the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, oscillator strengths (which relate to absorption intensities), and the nature of electronic transitions. For this compound, TD-DFT calculations are crucial for understanding its UV-visible absorption spectrum and the photophysical properties of its metal complexes.

The electronic transitions in 2,2'-bipyridine and its derivatives are typically π → π* in nature. The introduction of the methoxy group is expected to cause a red-shift (shift to longer wavelengths) in the absorption bands due to the destabilization of the HOMO. TD-DFT can predict the energies and characteristics of the lowest-lying singlet and triplet excited states. This information is particularly valuable for understanding the photochemistry and photophysics of ruthenium(II) and other transition metal complexes, where ligand-centered and metal-to-ligand charge transfer (MLCT) transitions play a key role. acs.org

| Transition | Expected Energy Range | Character | Influence of Methoxy Group |

|---|---|---|---|

| S₀ → S₁ | Lower energy than 2,2'-bipyridine | π → π | Red-shift due to HOMO destabilization |

| S₀ → T₁ | Lower energy than S₁ | π → π | Important for photophysics of metal complexes |

Insights into Metal-Ligand Bonding and Electron Density Distribution

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure of this compound (bpy⁶ᴼᴹᵉ) and its metal complexes. These investigations are crucial for understanding the nature of the metal-ligand bond and the distribution of electron density within the molecule, which in turn dictate the complex's reactivity and photophysical properties.

The methoxy group at the 6-position exerts a significant electronic influence on the bipyridine framework. As an electron-donating group, it increases the electron density on the pyridine rings. This enrichment of the ligand's electronic character has direct consequences for its interaction with metal centers. The increased electron density on the nitrogen donor atoms enhances the ligand's σ-donating capability, which can lead to a more stable metal-ligand bond. This stabilization effect can influence the kinetics and thermodynamics of complex formation and subsequent reactions. For instance, in platinum(II) complexes, the electron-donating nature of the methoxy group stabilizes the metal center, which has been observed to reduce the rates of oxidative addition compared to analogs with less donating substituents.

Computational studies on substituted bipyridine complexes have shown that substituents significantly alter the electronic landscape. researchgate.net The methoxy group, with its electron-donating properties, modifies the energy levels of the ligand's frontier molecular orbitals. This directly impacts the metal-to-ligand charge transfer (MLCT) transitions, which are a hallmark of many transition metal-bipyridine complexes. wikipedia.org The introduction of electron-donating groups like methoxy typically raises the energy of the ligand's π* orbitals. This reduces the energy gap between the metal's d-orbitals and the ligand's lowest unoccupied molecular orbital (LUMO), resulting in a red-shift (a shift to longer wavelengths) of the MLCT absorption bands. tandfonline.com

DFT calculations allow for a detailed analysis of the electron density distribution in these complexes. Such analyses can quantify the charge transfer between the metal and the ligand and map the molecular electrostatic potential. For this compound complexes, these studies would reveal a polarization of electron density towards the metal center due to σ-donation, complemented by potential π-backbonding from the metal to the ligand's π* orbitals. The extent of this backbonding is modulated by the methoxy group's influence on the energy of these π* orbitals.

The table below summarizes the expected electronic effects of the 6-methoxy substituent on key properties of a metal complex, in comparison to unsubstituted bipyridine and a bipyridine with an electron-withdrawing group.

| Property | Unsubstituted Bipyridine (bpy) | This compound (bpy⁶ᴼᴹᵉ) | 6-Trifluoromethyl-2,2'-bipyridine (bpy⁶ᶜᶠ³) | Rationale |

|---|---|---|---|---|

| Ligand Electron Density | Baseline | Increased | Decreased | The -OCH₃ group is electron-donating, while the -CF₃ group is strongly electron-withdrawing. researchgate.net |

| Metal-Ligand σ-Bond | Baseline Strength | Strengthened | Weakened | Increased electron density on nitrogen enhances σ-donation to the metal. |

| Redox Potential (M²⁺/M³⁺) | Baseline | Lower (Easier to Oxidize) | Higher (Harder to Oxidize) | Electron-donating groups stabilize the higher oxidation state of the metal, making oxidation easier. |

| MLCT Absorption Wavelength | Baseline (e.g., λ) | Red-Shifted (> λ) | Blue-Shifted (< λ) | Electron-donating groups raise the energy of the π* orbitals, decreasing the MLCT energy gap, while withdrawing groups lower it. tandfonline.com |

Photophysical and Luminescence Properties of 6 Methoxy 2,2 Bipyridine Metal Complexes

Luminescence Emission Characteristics

The emission spectra of metal complexes with methoxy-substituted bipyridine ligands are typically characterized by broad emission bands, which are indicative of emission from charge-transfer states. The position of the emission maximum (λmax) is sensitive to the nature of the metal ion and the specific isomeric substitution of the methoxy (B1213986) group.

For instance, ruthenium(II) complexes with the isomeric 4,4′-dimethoxy-2,2′-bipyridine ligand have been shown to exhibit emission maxima in the range of 695 to 720 nm. researchgate.net The introduction of two methoxy groups results in a significant red-shift of about 79 nm compared to the unsubstituted bipyridine complex. dcu.ie Methoxy-functionalized Platinum(II) bipyridine complexes have been observed to display bluish-green phosphorescence with a wavelength maximum at approximately 490 nm. researchgate.net In the case of Iridium(III) complexes, those with dimethoxy-substituted bipyridine ligands can act as green phosphorescent emitters, with emission maxima around 459–463 nm. researchgate.net In contrast, the uncomplexed 2',6'-dimethoxy-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine, a related methoxy-substituted bipyridine, shows a red-shifted fluorescence emission at 366 nm compared to its fluorine-substituted analog. researchgate.net

| Metal Complex | Emission Maximum (λmax) | Emission Color |

| [Ru(tpy)((CH3O)2bpy)(py)]2+ (where (CH3O)2bpy = 4,4′-dimethoxy-2,2′-bipyridine) | 697 nm | Red |

| [Ru(tpy)((CH3O)2bpy)(4-CH3O-py)]2+ | 695 nm | Red |

| [Ru(tpy)((CH3O)2bpy)(4-NH2-py)]2+ | 720 nm | Red |

| Methoxy-functionalized Pt(II) complex | 490 nm | Bluish-Green |

| Methoxy-substituted Ir(III) complex | 459–463 nm | Green |

This table presents a selection of emission data for metal complexes with methoxy-substituted bipyridine ligands. The specific isomer of the methoxy-bipyridine ligand is noted where the data is available.

The luminescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. The quantum yield of metal complexes with 6-Methoxy-2,2'-bipyridine is influenced by the competition between radiative and non-radiative decay pathways from the excited state.

The introduction of methoxy groups can have a significant impact on the quantum yield. For a series of ruthenium(II) complexes with the 4,4′-dimethoxy-2,2′-bipyridine ligand, the quantum yields were found to be in the range of 2.7 × 10⁻⁴ to 7.4 × 10⁻⁴. researchgate.net These values were noted to be an increase compared to the unsubstituted bipyridine analogue. nih.gov In the realm of iridium(III) complexes, those featuring a dimethoxy-substituted bipyridine ligand have demonstrated notable quantum efficiencies, with reported phosphorescence quantum yields (ΦPL) of 0.3 to 0.5, making them promising candidates for organic light-emitting diodes (OLEDs). researchgate.net

| Metal Complex | Quantum Yield (Φ) |

| [Ru(tpy)((CH3O)2bpy)(py)]2+ (where (CH3O)2bpy = 4,4′-dimethoxy-2,2′-bipyridine) | 2.7 × 10⁻⁴ |

| [Ru(tpy)((CH3O)2bpy)(4-CH3O-py)]2+ | 7.2 × 10⁻⁴ |

| [Ru(tpy)((CH3O)2bpy)(4-NH2-py)]2+ | 7.4 × 10⁻⁴ |

| Methoxy-substituted Ir(III) complex (green emitter) | 0.3 |

| Methoxy-substituted Ir(III) complex (sky-blue emitter) | 0.5 |

This table provides quantum yield data for representative metal complexes with methoxy-substituted bipyridine ligands.

The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For metal complexes, these lifetimes can range from nanoseconds to microseconds and are indicative of the nature of the emissive state.

In iridium(III) polypyridine complexes, the use of certain ancillary ligands can lead to extended lifetimes of the 3(pi-pi*) excited states, with one example reaching 660 ns. rsc.org Some iridium(III) estradiol conjugates with substituted bipyridine ligands have been shown to display long-lived emission in fluid solutions. nih.gov The excited-state lifetimes of ruthenium(II) complexes can be significantly affected by steric interactions on the ligands, which influence the ligand field strength and the activation barriers for thermal conversion from the emissive state to short-lived non-emissive states. nih.gov For example, some ruthenium(II) complexes with substituted bipyridyl ligands have exhibited excited-state lifetimes in the range of 340 to 670 nanoseconds. researchgate.net

Excited State Dynamics and Decay Pathways

For many transition metal complexes with diimine ligands like this compound, the lowest energy excited states are often of Metal-to-Ligand Charge Transfer (MLCT) character. In this type of transition, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The electron-donating nature of the methoxy group increases the electron density on the bipyridine ring system, which can lower the energy of the π* orbitals. This, in turn, often leads to a red-shift in the MLCT absorption and emission bands. dcu.ie

The excited-state dynamics in heteroleptic ruthenium complexes can involve ultrafast inter-ligand charge transfer within the ³MLCT state. For instance, in a complex with both a bipyridine and a 2-(phenylazo)pyridine (pap) ligand, charge localization onto the pap ligand occurs with a lifetime of about 2.5 picoseconds. researchgate.net The subsequent vibrational cooling of this localized ³MLCT state is a slower process, occurring over approximately 35 picoseconds. researchgate.net The emissive state of some iridium(III) bipyridine estradiol conjugates has been assigned to a triplet MLCT state mixed with some triplet intraligand character. nih.gov

In addition to MLCT states, Ligand-Centered (LC) or Intraligand (IL) excited states, which are typically of a π-π* nature, also play a significant role in the photophysics of these complexes. The relative energies of the MLCT and LC triplet states (³MLCT and ³LC, respectively) can dictate the primary deactivation pathway and the nature of the emission.

In some cases, the ³LC and ³MLCT excited states can be close in energy, leading to strong mixing between them. This is particularly true for heavy metal complexes like iridium(III), where strong spin-orbit coupling facilitates this mixing. Such mixing can impart charge-transfer character into the ³LC state, resulting in increased oscillator strengths and reduced lifetimes. osti.gov For certain iridium(III) estradiol conjugates, the emissive states show substantial ³IL (π-π*) character. nih.gov In some ruthenium(II) dyads, a non-emissive but long-lived triplet intraligand (³IL) state has been observed, which is accessible from the initial ³MLCT state. nih.gov The steric properties of the ligands can also influence the relative energies of the ³MLCT and metal-centered (³MC) excited states, thereby affecting the excited-state lifetimes. nih.gov

Structure-Photophysical Property Relationships

The relationship between the molecular structure of this compound and the photophysical properties of its metal complexes is a critical area of study, offering pathways to tune the luminescence characteristics for specific applications. The introduction of the methoxy group at the 6-position of the 2,2'-bipyridine (B1663995) framework imparts significant electronic and steric effects that modulate the absorption and emission properties of the resulting metal complexes.

The electron-donating nature of the methoxy group generally leads to a destabilization of the highest occupied molecular orbital (HOMO) of the complex, which can result in a red-shift of the emission spectra. For instance, platinum(II) complexes functionalized with methoxy groups exhibit bluish-green emissions with a maximum wavelength (λmax) around 490 nm, a shift to longer wavelengths compared to complexes with fluorine substituents, which emit blue phosphorescence at approximately 460 nm researchgate.net. Similarly, iridium(III) complexes with dimethoxy-substituted bipyridine ligands show bright, sky-blue emissions researchgate.net. In ruthenium(II) polypyridine complexes, the addition of electron-donating methoxy groups to the bipyridine ligand also results in a red-shift of both the absorbance and emission maxima tandfonline.com.

The position of the methoxy substituent on the bipyridine ring is crucial. When π-donating groups are on the bipyridine ligand, they have a more significant effect on the emission maxima, while such groups on other ligands in the complex, like pyridine (B92270), have a greater impact on the quantum yield of emission tandfonline.com. The steric hindrance introduced by substituents at the 6- and 6'-positions can alter the coordination geometry of the metal complex. This distortion can affect the degree of conjugation and the metal-ligand orbital overlap, thereby influencing the photophysical properties. For example, bulky triphenylamine substituents at these positions in a 2,2'-bipyridine ligand were found to increase the dihedral angle between the substituent and the bipyridine moiety upon coordination, which in turn affected the intensity of intraligand charge transfer (ILCT) absorption bands nih.gov.

Theoretical calculations have shown that the emissions in methoxy-substituted bipyridine compounds can originate from phenyl- and 2,3'-bipyridine-based π–π* transitions researchgate.netnih.gov. The planarity of the bipyridine ring system, which can be promoted by intramolecular hydrogen bonds, also plays a role in the electronic properties of these molecules iucr.org.

Below is a data table summarizing the photophysical properties of some metal complexes containing methoxy-substituted bipyridine ligands.

| Complex Type | Substituent | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (Φ) | Reference |

| Pt(II) | Methoxy | - | 490 | - | researchgate.net |

| Ir(III) | Dimethoxy | - | - | 0.5 | researchgate.net |

| Ru(II) | 4,4'-dimethoxy | 474 | >600 | 2.7 x 10⁻⁴ | tandfonline.com |

Photoreactivity and Photoisomerization Phenomena

The photoreactivity of metal complexes containing this compound is an area of interest, particularly concerning their stability and potential for photo-induced structural changes. One of the key photoreactive processes in such complexes is photo-induced ligand dissociation. For ruthenium(II) polypyridine complexes, the population of a triplet metal-centered (³MC) state can lead to photodecomposition dcu.ie. However, the introduction of electron-donating groups, such as methoxy and amino groups, has been shown to suppress this excited-state ligand dissociation pathway, thereby enhancing the luminescence of the complex tandfonline.com. For example, a [Ru(tpy)(bpy)(4-aminopyridine)]²⁺ complex showed a nearly 1.8-fold decrease in the rate of photoinduced ligand dissociation compared to the unsubstituted pyridine analogue tandfonline.com. This stabilization is crucial for the development of robust photosensitizers and luminescent probes.

Photoisomerization is another significant photoreactive phenomenon observed in some substituted bipyridine ligands. This process involves a light-induced reversible transformation between two isomers with different absorption spectra. While research specifically on the photoisomerization of this compound is not extensively detailed in the provided context, studies on other substituted bipyridines provide valuable insights. For instance, 2,2'-bipyridines substituted at the 4,4'-positions with p-dialkylaminophenylazostyryl moieties undergo photochemical (E/Z) and thermal (Z/E) isomerization nih.gov. The kinetics of these processes are crucial for applications in molecular switches and optical data storage. Theoretical studies, such as time-dependent density functional theory (TD-DFT), are employed to understand the structural and electronic transitions of the different isomers nih.govresearchgate.net. These calculations reveal that different isomers can have significantly different stabilities and geometries; for example, the E-E isomer of a studied bipyridine was found to be almost planar, while the Z-Z isomer was nonplanar and less stable nih.gov.

Electrochemical Behavior of 6 Methoxy 2,2 Bipyridine and Its Metal Complexes

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a key technique for investigating the redox behavior of 6-Methoxy-2,2'-bipyridine and its metal complexes. rsc.org CV studies of metal complexes with substituted bipyridine ligands typically reveal a series of one-electron transfer processes. These processes can be either metal-centered, involving changes in the oxidation state of the central metal ion (e.g., Ru(II)/Ru(III)), or ligand-centered, involving the reduction of the bipyridine ligand itself. mdpi.comacs.org

For ruthenium(II) polypyridyl complexes, a reversible one-electron oxidation wave corresponding to the Ru(II) to Ru(III) couple is generally observed at positive potentials. mdpi.comtandfonline.com At negative potentials, a sequence of reduction waves is typically seen, which are assigned to the stepwise one-electron reduction of the bipyridine ligands. mdpi.com The exact potentials of these redox events are sensitive to the nature and position of substituents on the bipyridine rings. mdpi.com

While specific cyclic voltammograms for this compound complexes are not extensively documented in the reviewed literature, data from analogous complexes, such as those with 4,4'-dimethoxy-2,2'-bipyridine (B102126), provide insight. For instance, ruthenium(II) terpyridine complexes containing 4,4'-dimethoxy-2,2'-bipyridine exhibit a Ru(II)/Ru(III) oxidation potential and a ligand-based reduction potential that are influenced by the electron-donating methoxy (B1213986) groups. tandfonline.com The introduction of substituents can also lead to the merging of reduction processes into a single broad peak. mdpi.com

Redox Potentials and Ligand Oxidation Levels

The redox potentials of metal complexes containing this compound are altered by the electronic and steric effects of the methoxy group. The bipyridine ligand is known to be "redox non-innocent," meaning it can exist in multiple oxidation states: neutral (bpy⁰), a radical anion (bpy⁻), and a dianion (bpy²⁻). acs.org Consequently, the electrochemical profile of a complex will show both metal- and ligand-centered redox events.

The oxidation potential (e.g., M(II)/M(III)) is a measure of the ease with which the metal center can be oxidized. Electron-donating groups, like the methoxy group, increase electron density on the metal, making it easier to oxidize and thus shifting the oxidation potential to less positive values compared to the unsubstituted bipyridine complex. tandfonline.comnih.gov

Conversely, ligand-based reduction potentials are also affected. The increased electron density on the bipyridine ring system makes it more difficult to reduce, causing a shift in the reduction potentials to more negative values. DFT calculations on a range of substituted Fe(II) bipyridine complexes have shown that while substituent modification is a useful strategy for fine-tuning the ligand field strength, it has a much larger effect on the redox potentials. nih.gov

The following table presents representative redox potential data for ruthenium(II) complexes with methoxy-substituted bipyridine ligands to illustrate these effects.

| Complex | Eox (RuII/III) vs SCE | Ered (tpy0/-) vs SCE | Solvent |

|---|---|---|---|

| [Ru(tpy)(bpy)(py)]2+ | +1.25 V | -1.25 V | CH3CN |

| [Ru(tpy)((CH3O)2bpy)(py)]2+ | +1.17 V | -1.29 V | CH3CN |

| [Ru(tpy)((CH3O)2bpy)(4-CH3O-py)]2+ | +1.10 V | -1.32 V | CH3CN |

| [Ru(tpy)((CH3O)2bpy)(4-NH2-py)]2+ | +0.98 V | -1.33 V | CH3CN |

Table 1: Redox potentials for selected Ru(II) polypyridine complexes in acetonitrile. Data is for complexes with 4,4'-dimethoxy-2,2'-bipyridine ((CH₃O)₂bpy) and is used for illustrative purposes. tandfonline.com The shift to less positive oxidation potentials and more negative reduction potentials with increasing electron-donating character is evident.

Influence of the Methoxy Group on Redox Properties

The methoxy group (-OCH₃) at the 6-position of the bipyridine ring exerts a significant influence on the redox properties of the resulting metal complexes through a combination of electronic and steric effects.

Electronic Effects : The methoxy group is a strong electron-donating group through the resonance (mesomeric) effect. This increases the electron density on the bipyridine ligand system. When coordinated to a metal, this enhanced electron density is partially relayed to the metal center, which has two primary consequences:

Stabilization of Higher Metal Oxidation States : The increased electron donation from the ligand stabilizes the metal center in a higher oxidation state. This makes the oxidation of the metal (e.g., from M(II) to M(III)) easier, resulting in a cathodic (less positive) shift of the oxidation potential. tandfonline.com

Destabilization of Ligand Reduction : The higher electron density on the bipyridine ring makes the injection of an electron into the ligand's π* orbitals more difficult. This results in an anodic (more negative) shift of the ligand-based reduction potentials. tandfonline.com

Steric Effects : A substituent at the 6-position is located adjacent to the nitrogen donor atom. This steric bulk can influence the coordination geometry of the metal complex. For instance, bulky substituents at the 6- and 6'-positions have been shown to prevent the dimerization of manganese complexes upon one-electron reduction, which significantly alters their electrochemical and catalytic behavior. nih.govnih.gov While a single methoxy group is less bulky than a mesityl group, it can still introduce steric hindrance that may affect the flexibility of the ligand and the accessibility of the metal center, potentially impacting catalytic turnover rates.

Electrochemical Intramolecular Coupling Reactions

Electrochemical methods can be employed to synthesize bipyridine derivatives through intramolecular coupling reactions. For example, N,N'-dipyridylureas can undergo an electrochemical intramolecular coupling reaction to form bipyridine structures. researchgate.net This type of reaction utilizes electricity as a traceless oxidant to facilitate the formation of new C-C or N-N bonds.

However, the existing literature does not provide specific examples of electrochemical intramolecular coupling reactions involving this compound or its metal complexes as the starting material. Such reactions typically involve the electrochemical generation of radical species that then couple. It is conceivable that under specific electrochemical conditions, metal complexes of this compound could be induced to polymerize or form higher-order oligomers through coupling reactions, creating electroactive polymer films on an electrode surface. The synthesis of conductive polymers through the electrochemical polymerization of monomers like aniline (B41778) and pyrrole (B145914) is a well-established field. researchgate.net Similar principles could potentially be applied to bipyridine-based systems, but specific studies on this compound in this context have not been reported.

Electrocatalytic Redox Processes

Metal complexes based on substituted bipyridine ligands are widely studied as molecular electrocatalysts, particularly for the reduction of carbon dioxide (CO₂). nih.govnih.gov Manganese and rhenium bipyridine carbonyl complexes are benchmark catalysts for this transformation, where the bipyridine ligand plays a crucial role in tuning the catalyst's activity and stability. nih.gov

The catalytic cycle for CO₂ reduction typically involves the two-electron reduction of the metal complex to generate a highly reactive anionic species. This active species can then bind and reduce CO₂. The electron-donating nature of the 6-methoxy group in this compound would be expected to influence this process significantly. By increasing the electron density on the metal center, the methoxy group can make the initial reduction of the complex more difficult (shifting it to more negative potentials). However, the resulting reduced species would be more electron-rich and potentially more nucleophilic, which could enhance its reactivity towards CO₂.